molecular formula C13H15BrN2O5 B8393710 2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid

2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid

Cat. No. B8393710
M. Wt: 359.17 g/mol
InChI Key: IZEFTTLLQCXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418208

Procedure details

A slurry of 9.56 g of nitrilotriacetic acid in 80 ml of dry pyridine (dried over molecular sieves) is heated to 55° C. Acetic anhydride (7.66 g) is added and the solution is heated to 100° C. After heating for 0.5 hour, the solution is cooled to 55° C. and 9.30 g of 4-bromo-3-methylaniline is added with a 5 ml pyridine rinse. The solution is heated at 100° C. for 1.0 hour. The reaction is cooled and rotary evaporated to a pasty solid which is dissolved in 120 ml of aqueous ammonium hydroxide (30 ml concentrated ammonium hydroxide/90 ml distilled water). The clear brown solution is extracted with two 100 ml portions of methylene chloride and neutralized to pH 3 with 35 ml of concentrated HCl. The white solid is filtered, washed with three 25 ml portions of cold distilled water, and dried under vacuum for 2.75 hours at 60° C. The crude product (12.9 g) is recrystallized from 360 ml of 50% ethanol to give 9.85 g of product, melting point 206.5°-209.0° C.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:10][C:11]([OH:13])=O)([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].C(OC(=O)C)(=O)C.[Br:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][C:23]=1[CH3:29]>N1C=CC=CC=1>[Br:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:11](=[O:13])[CH2:10][N:1]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][C:7]([OH:9])=[O:8])=[CH:24][C:23]=1[CH3:29]

Inputs

Step One
Name
Quantity
9.56 g
Type
reactant
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
7.66 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
9.3 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 55° C.
WASH
Type
WASH
Details
rinse
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated at 100° C. for 1.0 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a pasty solid which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 120 ml of aqueous ammonium hydroxide (30 ml concentrated ammonium hydroxide/90 ml distilled water)
EXTRACTION
Type
EXTRACTION
Details
The clear brown solution is extracted with two 100 ml portions of methylene chloride and neutralized to pH 3 with 35 ml of concentrated HCl
FILTRATION
Type
FILTRATION
Details
The white solid is filtered
WASH
Type
WASH
Details
washed with three 25 ml portions
DISTILLATION
Type
DISTILLATION
Details
of cold distilled water
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 2.75 hours at 60° C
Duration
2.75 h
CUSTOM
Type
CUSTOM
Details
The crude product (12.9 g) is recrystallized from 360 ml of 50% ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(CN(CC(=O)O)CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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